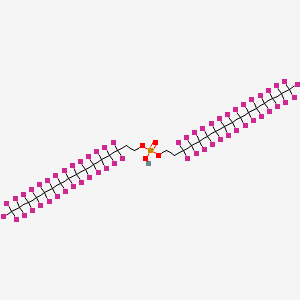![molecular formula C19H26N2OS B13406892 1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea](/img/structure/B13406892.png)
1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea is a complex organic compound characterized by the presence of an adamantyl group and a urea moiety The adamantyl group, derived from adamantane, is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea typically involves the reaction of 1-adamantylamine with 2-methylsulfanylbenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
化学反応の分析
Types of Reactions
1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced under specific conditions to form corresponding amines.
Substitution: The adamantyl group can participate in substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted adamantyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea is not fully understood. it is believed to interact with specific molecular targets, potentially involving the inhibition of enzymes or receptors. The adamantyl group may enhance the compound’s ability to penetrate biological membranes, while the urea moiety could facilitate interactions with target proteins.
類似化合物との比較
Similar Compounds
1-(1-Adamantyl)-4-methyl-2-azetidinone: Another adamantyl derivative with potential biological activity.
1-Adamantyl methyl ketone:
N-(1-Adamantyl)-2-methylbenzamide: Investigated for its potential therapeutic applications.
Uniqueness
1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea stands out due to the presence of both the adamantyl and 2-methylsulfanylphenyl groups, which impart unique chemical reactivity and potential applications. Its combination of structural rigidity and functional group diversity makes it a valuable compound for research and development.
特性
分子式 |
C19H26N2OS |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
1-(1-adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea |
InChI |
InChI=1S/C19H26N2OS/c1-23-17-5-3-2-4-16(17)12-20-18(22)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H2,20,21,22) |
InChIキー |
WPXRUUMUUGRZGQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


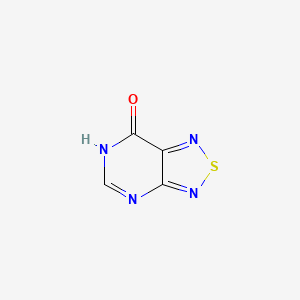
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

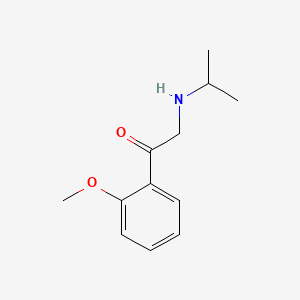
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
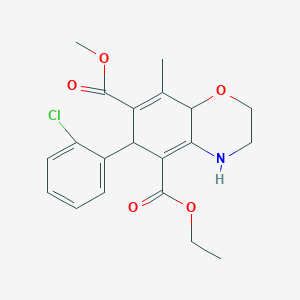
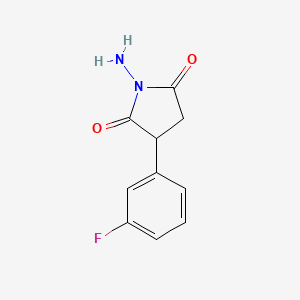

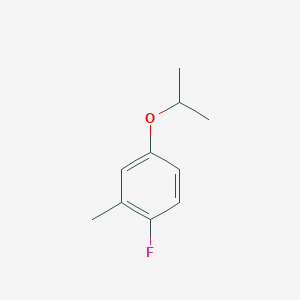
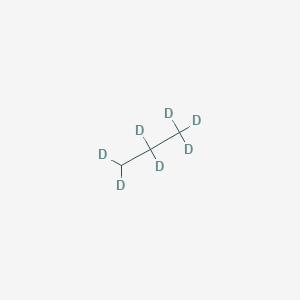
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)
